Cas no 518-60-5 (10-methyl-8-(propan-2-yl)-7,10-dihydro[1,3]dioxolo[4,5-h]furo[2,3-b]quinolin-6(8h)-one)
![10-methyl-8-(propan-2-yl)-7,10-dihydro[1,3]dioxolo[4,5-h]furo[2,3-b]quinolin-6(8h)-one structure](https://it.kuujia.com/scimg/cas/518-60-5x500.png)
518-60-5 structure
Nome del prodotto:10-methyl-8-(propan-2-yl)-7,10-dihydro[1,3]dioxolo[4,5-h]furo[2,3-b]quinolin-6(8h)-one
10-methyl-8-(propan-2-yl)-7,10-dihydro[1,3]dioxolo[4,5-h]furo[2,3-b]quinolin-6(8h)-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 10-methyl-8-(propan-2-yl)-7,10-dihydro[1,3]dioxolo[4,5-h]furo[2,3-b]quinolin-6(8h)-one
- LUNINE
- (-)-Lunine
- Lunine, (-)-
- AC1L5OYZ
- AC1Q6KMZ
- CTK4J4993
- NSC77153
- AR-1C0260
- [8S,(-)]-7,10-Dihydro-10-methyl-8-(1-methylethyl)-1,3-dioxolo[4,5-h]furo[2,3-b]quinoline-6(8H)-one
- 1,3-Dioxolo(4,5-H)furo(2,3-b)quinolin-6(8H)-one, 7,10-dihydro-10-methyl-8-(1-methylethyl)-, (8S)-
- (8S)-7,10-Dihydro-10-methyl-8-(1-methylethyl)-1,3-dioxolo(4,5-H)furo(2,3-b)quinolin-6(8H)-one
- NSC 7153
- Lunine [MI]
- UNII-E6B899TU9H
- AKOS040752741
- Q27276933
- E6B899TU9H
- 518-60-5
- NSC-77153
- SCHEMBL414448
- (13S)-16-methyl-13-propan-2-yl-3,5,14-trioxa-16-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),7,11(15)-tetraen-10-one
- DTXSID70291685
- 1,5-h]furo[2,3-b]quinolin-6(8H)-one, 7,10-dihydro-10-methyl-8-(1-methylethyl)-, (S)-
-
- Inchi: InChI=1S/C16H17NO4/c1-8(2)12-6-10-14(18)9-4-5-11-15(20-7-19-11)13(9)17(3)16(10)21-12/h4-5,8,12H,6-7H2,1-3H3
- Chiave InChI: PPSOAEAJQYYWFV-UHFFFAOYSA-N
- Sorrisi: CC(C)C1CC2=C(O1)N(C3=C(C2=O)C=CC4=C3OCO4)C
Proprietà calcolate
- Massa esatta: 287.11581
- Massa monoisotopica: 287.116
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 21
- Conta legami ruotabili: 1
- Complessità: 501
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 48Ų
Proprietà sperimentali
- Densità: 1.35
- Punto di fusione: 227-230°; mp 224-226°
- Punto di ebollizione: 427.6°C at 760 mmHg
- Punto di infiammabilità: 212.4°C
- Indice di rifrazione: 1.628
- PSA: 48
- LogP: 2.22670
- Rotazione specifica: 25589 -38.5°; 25436 -87.4° (c = 0.926 in chloroform)
10-methyl-8-(propan-2-yl)-7,10-dihydro[1,3]dioxolo[4,5-h]furo[2,3-b]quinolin-6(8h)-one Letteratura correlata
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
518-60-5 (10-methyl-8-(propan-2-yl)-7,10-dihydro[1,3]dioxolo[4,5-h]furo[2,3-b]quinolin-6(8h)-one) Prodotti correlati
- 1532463-62-9(2-2-(1-bromo-2-methylpropyl)-1,3-thiazol-4-ylethan-1-amine)
- 21579-17-9(5-(hydroxymethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 54089-45-1(Benzenemethanamine, N-(1,3-benzodioxol-5-ylmethylene)-)
- 1285595-56-3(4-(5-methyl-2-nitrophenoxy)piperidine)
- 2137936-33-3(3,4-Pyridinediamine, 6-(1-piperidinyl)-)
- 1225695-19-1(6-[2-(pyrrolidin-1-yl)ethyl]-1,3-benzothiazol-2-amine)
- 22945-62-6(2-(Pyridine-2-carbonyl)phenol)
- 161115-88-4(2-(2-Methylphenyl)piperazine dihydrochloride)
- 2137671-12-4({6-fluoro-4H-indeno2,1-d1,2oxazol-3-yl}methanethiol)
- 40716-66-3(trans-nerolidol)
Fornitori consigliati
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
